L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-
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Overview
Description
“L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-” is a chemical compound with the molecular formula C21H21N3O4 and a molecular weight of 379.4 g/mol. It is not a naturally occurring metabolite and is only found in individuals exposed to this compound or its derivatives .
Physical And Chemical Properties Analysis
The physical and chemical properties of “L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)-” include its molecular formula (C21H21N3O4) and molecular weight (379.4 g/mol). Other properties such as melting point, boiling point, and density are not provided in the search results .Scientific Research Applications
Nanomedicine and Drug Delivery
H-Gly-Phe-AMC, with its Phe-Phe motif, is a key molecule in the self-assembly of short peptides into nanostructures and hydrogels. These structures are utilized in nanomedicine for innovative drug delivery systems. The nanostructures can encapsulate drugs, protecting them from degradation and targeting their release to specific sites within the body .
Biomaterials Development
The self-assembling properties of H-Gly-Phe-AMC-derived peptides contribute to the creation of biomaterials. These materials have applications in tissue engineering, where they can provide scaffolding for cell growth and regeneration. The biocompatibility and biodegradability of these materials make them suitable for medical implants and wound healing applications .
Diagnostic Tools
The fluorescent properties of H-Gly-Phe-AMC make it a valuable tool in diagnostic assays. It serves as a substrate in colorimetric determinations of enzyme activity, such as gamma-glutamyl transpeptidase activity in human serum and tissues, which is crucial for diagnosing various diseases .
Peptide Synthesis
The compound serves as a building block in peptide synthesis, particularly in the production of peptides with specific sequences for research and therapeutic use. Its role in solid- and liquid-phase peptide synthesis is critical for creating peptides with precise amino acid sequences .
Therapeutic Paradigms
Research on molecules based on the Phe-Phe motif, such as H-Gly-Phe-AMC, is paving the way for new therapeutic paradigms. These include the development of novel treatments that leverage the unique properties of self-assembled peptide nanostructures for disease management .
Mechanism of Action
Mode of Action
H-Gly-Phe-AMC is a fluorescent substrate . It is composed of a peptide sequence made up of glycine and phenylalanine, linked to a fluorescent group . When the compound interacts with its target enzyme, DPP I, it is cleaved, releasing the fluorescent group. This fluorescence can be detected and measured, providing a means of monitoring the activity of the enzyme .
Biochemical Pathways
The primary biochemical pathway affected by H-Gly-Phe-AMC is the protein degradation pathway within the lysosome . DPP I, the target of H-Gly-Phe-AMC, is a lysosomal cysteinyl protease involved in the intracellular degradation of proteins . By acting as a substrate for this enzyme, H-Gly-Phe-AMC can influence this pathway and its downstream effects.
properties
IUPAC Name |
(2S)-2-[(2-aminoacetyl)amino]-N-(4-methyl-2-oxochromen-7-yl)-3-phenylpropanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O4/c1-13-9-20(26)28-18-11-15(7-8-16(13)18)23-21(27)17(24-19(25)12-22)10-14-5-3-2-4-6-14/h2-9,11,17H,10,12,22H2,1H3,(H,23,27)(H,24,25)/t17-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OXYDLMUFQZNZMD-KRWDZBQOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60426782 |
Source
|
Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
379.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
CAS RN |
201852-70-2 |
Source
|
Record name | L-Phenylalaninamide, glycyl-N-(4-methyl-2-oxo-2H-1-benzopyran-7-yl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60426782 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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